

A Comprehensive Spectroscopic Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenylboronic acid

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Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of **3-Chloro-4-(hydroxymethyl)phenylboronic acid** (CAS: 1190875-60-5), a key building block in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and comparative data from closely related analogues to present a comprehensive and predictive characterization. This guide is intended to serve as a valuable resource for researchers in confirming the identity, purity, and structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

3-Chloro-4-(hydroxymethyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety, a chlorine atom, and a hydroxymethyl group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid group allows for the formation of new carbon-carbon bonds, the chloro substituent provides a site for further functionalization or can be used to modulate the electronic properties of the

molecule, and the hydroxymethyl group offers a handle for derivatization or can participate in hydrogen bonding interactions.

A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis and purity, and to track its transformation in subsequent chemical reactions.

Molecular Structure:

- Chemical Formula: $C_7H_8BClO_3$
- Molecular Weight: 186.40 g/mol
- CAS Number: 1190875-60-5[1]

The structural features of this molecule, including the substitution pattern on the aromatic ring, are key to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For **3-Chloro-4-(hydroxymethyl)phenylboronic acid**, 1H , ^{13}C , and ^{11}B NMR are particularly informative.

Predicted 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the acidic protons of the boronic acid and alcohol groups. The chemical shifts are influenced by the electronic effects of the substituents. The boronic acid group is electron-withdrawing, the chloro group is electron-withdrawing and ortho, para-directing, and the hydroxymethyl group is weakly electron-donating.

Predicted 1H NMR Data (in DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0	Singlet	1H	H-2	This proton is ortho to the electron-withdrawing boronic acid group and meta to the chloro group, leading to a downfield shift.
~7.7	Doublet	1H	H-6	This proton is ortho to the boronic acid group and ortho to the chloro group, resulting in a downfield shift.
~7.5	Doublet	1H	H-5	This proton is meta to the boronic acid group and ortho to the hydroxymethyl group.
~4.6	Singlet	2H	-CH ₂ OH	The methylene protons adjacent to the aromatic ring and the hydroxyl group.
~8.1 (broad)	Singlet	2H	-B(OH) ₂	The acidic protons of the boronic acid group often

appear as a broad singlet and may exchange with water in the solvent.

~5.4 (broad)

Singlet

1H

-CH₂OH

The hydroxyl proton signal is often broad and its position can vary depending on concentration and temperature.

Note: Predicted chemical shifts are based on data from 4-(hydroxymethyl)phenylboronic acid[2][3][4] and 3-chlorophenylboronic acid.[5][6][7][8]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment	Rationale
~142	C-4	Carbon bearing the hydroxymethyl group, shifted downfield due to attachment to the oxygen.
~135	C-1	Carbon attached to the boronic acid group; often a weak or unobserved signal.
~133	C-3	Carbon bearing the chloro group, shifted downfield by the electronegative chlorine.
~131	C-6	Aromatic CH carbon.
~129	C-2	Aromatic CH carbon.
~127	C-5	Aromatic CH carbon.
~62	-CH ₂ OH	Aliphatic carbon of the hydroxymethyl group.

Predicted ¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is expected to show a single, broad resonance characteristic of a tricoordinate boronic acid.

Predicted ¹¹B NMR Data:

Chemical Shift (δ , ppm)	Rationale
~28-32	A chemical shift in this range is typical for arylboronic acids with a trigonal planar sp ² hybridized boron atom.

NMR Structural Assignment Diagram

Caption: Predicted NMR assignments for **3-Chloro-4-(hydroxymethyl)phenylboronic acid**.

Infrared (IR) Spectroscopy

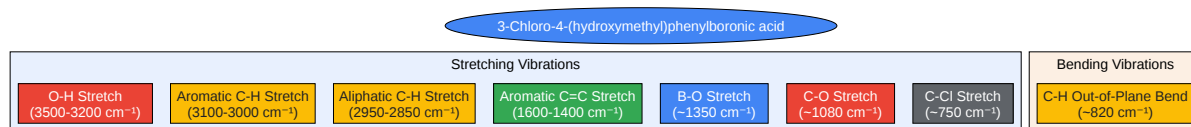
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3500-3200	Strong, Broad	O-H stretch	Overlapping signals from the alcohol -OH and the boronic acid - B(OH) ₂ groups, broadened due to hydrogen bonding.
3100-3000	Medium	Aromatic C-H stretch	Characteristic of C-H bonds on the benzene ring.
2950-2850	Medium	Aliphatic C-H stretch	From the -CH ₂ - group of the hydroxymethyl substituent.
1600-1580, 1500-1400	Medium to Strong	Aromatic C=C stretch	Skeletal vibrations of the benzene ring.
~1350	Strong	B-O stretch	A characteristic and strong absorption for boronic acids.
~1080	Strong	C-O stretch	From the primary alcohol (-CH ₂ OH).
~820	Strong	C-H out-of-plane bend	Indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
~750	Strong	C-Cl stretch	Characteristic absorption for an aryl chloride.

Note: Predicted wavenumbers are based on general IR correlation tables and data for related phenylboronic acids.

IR Functional Group Diagram



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Caption: Key IR vibrational modes for **3-Chloro-4-(hydroxymethyl)phenylboronic acid**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

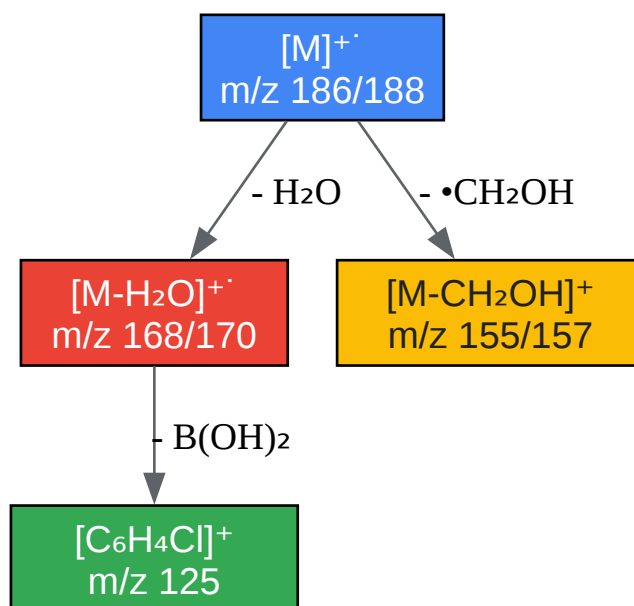
Predicted Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M^+ and $M+2$) separated by two mass units, with the $M+2$ peak having about one-third the intensity of the M^+ peak.

Predicted Key Fragments:

m/z	Ion	Rationale
186/188	$[\text{C}_7\text{H}_8\text{B}^{35}\text{ClO}_3]^+ / [\text{C}_7\text{H}_8\text{B}^{37}\text{ClO}_3]^+$	Molecular ion (M^+)
168/170	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of a water molecule from the boronic acid and/or hydroxymethyl group.
155/157	$[\text{M} - \text{CH}_2\text{OH}]^+$	Loss of the hydroxymethyl radical.
140	$[\text{M} - \text{H}_2\text{O} - \text{B}(\text{OH})_2]^+$	Subsequent loss of the boronic acid group after initial water loss.
125	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Phenyl chloride cation fragment.

Mass Spectrometry Fragmentation Pathway Diagram



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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **3-Chloro-4-(hydroxymethyl)phenylboronic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD). DMSO- d_6 is often preferred for boronic acids as it solubilizes them well and allows for the observation of exchangeable protons.
- **1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- **^{11}B NMR Acquisition:** Use a broadband probe tuned to the ^{11}B frequency. A simple one-pulse experiment is usually sufficient.

IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- **Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . Perform a background scan of the empty ATR crystal before scanning the sample.
- **Data Processing:** The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

- **Sample Introduction:** For a volatile and thermally stable compound, direct insertion probe with electron ionization (EI) is a common method. For less stable compounds, electrospray ionization (ESI) from a solution (e.g., in methanol or acetonitrile) can be used.

- Ionization (EI): Use a standard electron energy of 70 eV.
- Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of **3-Chloro-4-(hydroxymethyl)phenylboronic acid**. The presented data for NMR, IR, and MS, derived from established principles and analysis of analogous structures, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided protocols offer practical guidance for obtaining high-quality experimental data. It is the author's hope that this guide will facilitate the work of scientists in the fields of chemical synthesis and drug discovery.

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